

# Application Notes and Protocols for SRI-29132

## In Vivo Research

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### Compound of Interest

Compound Name: SRI-29132

Cat. No.: B610987

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

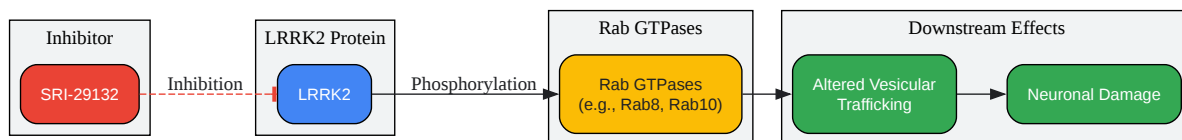
**SRI-29132** is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) with high permeability across the blood-brain barrier.[1][2] LRRK2 is a key target in the study of neurodegenerative diseases, particularly Parkinson's Disease, as mutations in the LRRK2 gene are linked to both familial and sporadic forms of the condition. This document provides detailed protocols and application notes for the in vivo experimental use of **SRI-29132**, based on established methodologies for LRRK2 inhibitors in preclinical research.

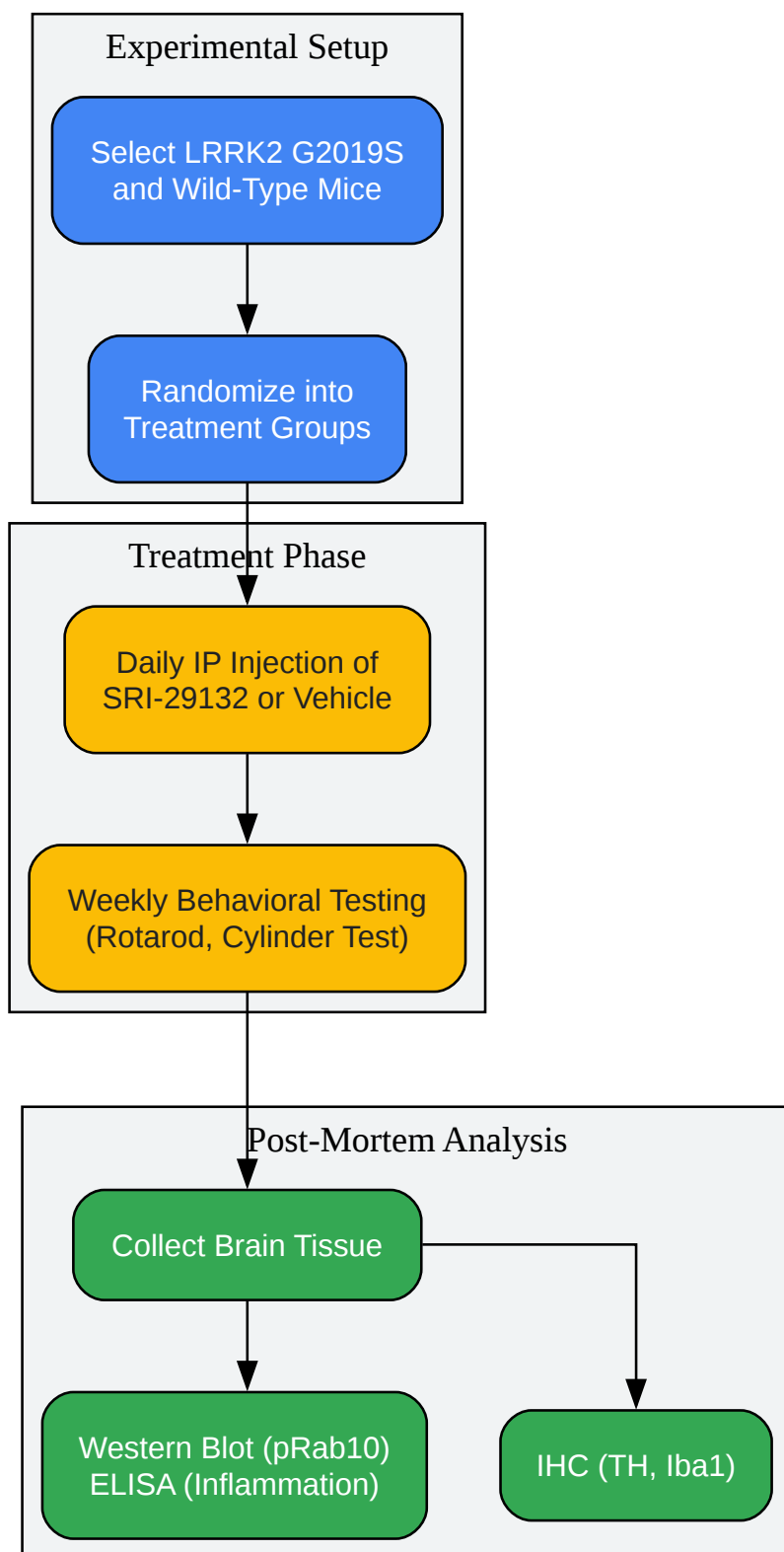
### Mechanism of Action

**SRI-29132** functions as a selective inhibitor of LRRK2 kinase activity.[1][2] Pathogenic mutations in LRRK2, such as G2019S, lead to increased kinase activity, which is implicated in neuronal damage. The primary downstream targets of LRRK2 are a subset of Rab GTPases, which are key regulators of vesicular trafficking.[3][4][5] By inhibiting LRRK2, **SRI-29132** is expected to reduce the phosphorylation of these Rab GTPases, thereby mitigating the downstream pathological effects of LRRK2 hyperactivation.

## LRRK2 Signaling Pathway

The following diagram illustrates the signaling cascade involving LRRK2 and its downstream targets, Rab GTPases.





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## References

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